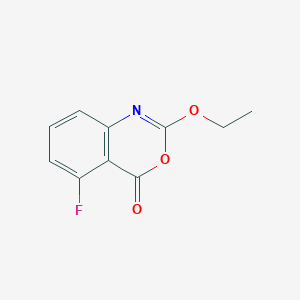

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

Description

Properties

CAS No. |

184944-80-7 |

|---|---|

Molecular Formula |

C10H8FNO3 |

Molecular Weight |

209.17 g/mol |

IUPAC Name |

2-ethoxy-5-fluoro-3,1-benzoxazin-4-one |

InChI |

InChI=1S/C10H8FNO3/c1-2-14-10-12-7-5-3-4-6(11)8(7)9(13)15-10/h3-5H,2H2,1H3 |

InChI Key |

FDGKCIPBWVPMHA-UHFFFAOYSA-N |

SMILES |

CCOC1=NC2=C(C(=CC=C2)F)C(=O)O1 |

Canonical SMILES |

CCOC1=NC2=C(C(=CC=C2)F)C(=O)O1 |

Synonyms |

4H-3,1-Benzoxazin-4-one,2-ethoxy-5-fluoro-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 5 Fluoro 3,1 Benzoxazin 4 One and Analogues

Retrosynthetic Analysis of the 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one Scaffold

A retrosynthetic analysis of the this compound structure reveals that the most logical disconnections are the C-O and C-N bonds within the oxazinone ring. This approach simplifies the target molecule into readily available precursors. The primary disconnection strategy involves breaking the molecule down to a substituted anthranilic acid and a synthon for the 2-ethoxycarbonyl group.

The key starting material identified through this analysis is 2-amino-5-fluorobenzoic acid. The ethoxycarbonyl moiety at the C2 position can be introduced by reacting the anthranilic acid derivative with a suitable C1 electrophile, such as ethyl chloroformate or a related reagent. This leads to the formation of an N-acylated intermediate, specifically an N-(ethoxycarbonyl)anthranilic acid derivative, which can then undergo intramolecular cyclization to yield the desired benzoxazinone (B8607429) ring system.

Established Synthetic Routes to 3,1-Benzoxazin-4-ones

The synthesis of the 3,1-benzoxazin-4-one core is well-documented, with classical methods primarily relying on the acylation and subsequent cyclization of anthranilic acids. umich.edu

A foundational method for constructing the benzoxazinone scaffold involves the reaction of anthranilic acid or its substituted derivatives with acid chlorides or anhydrides. umich.eduuomosul.edu.iq One of the earliest and most direct approaches involves treating anthranilic acid with two equivalents of an acid chloride, such as benzoyl chloride, in a pyridine (B92270) solution. uomosul.edu.iqrsc.org In this reaction, one equivalent of the acid chloride acylates the amino group, while the second reacts with the carboxylic acid to form a mixed anhydride (B1165640). This intermediate then undergoes cyclization with the elimination of a molecule of acid to afford the 2-substituted-3,1-benzoxazin-4-one in high yield. uomosul.edu.iq

Alternatively, a two-step procedure can be employed. This involves reacting the anthranilic acid with one equivalent of an acid chloride or anhydride to form the corresponding N-acylanthranilic acid. nih.gov This stable intermediate is then isolated and subsequently cyclized in a separate step using a dehydrating agent. For instance, heating substituted anthranilic acids with acetic anhydride leads directly to the formation of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives. uomosul.edu.iq

| Starting Material | Reagent | Conditions | Product | Reference |

| Anthranilic Acid | Benzoyl Chloride (2 equiv.) | Pyridine | 2-Phenyl-4H-3,1-benzoxazin-4-one | uomosul.edu.iqrsc.org |

| Anthranilic Acid | Acetic Anhydride | Heating | 2-Methyl-4H-3,1-benzoxazin-4-one | uomosul.edu.iq |

| Substituted Anthranilic Acids | Various Acid Chlorides | 1. Acylation, 2. Acetic Anhydride | 2-Substituted-4H-3,1-benzoxazin-4-ones | nih.gov |

| 2-Amino-5-chlorobenzoic acid | Isonicotinyl chloride | Acetic Anhydride | 6-Chloro-2-(pyridin-4-yl)-4H-benzo[d] uomosul.edu.iqnih.govoxazin-4-one | researchgate.net |

The crucial step in many synthetic routes to 3,1-benzoxazin-4-ones is the intramolecular cyclodehydration of an N-acylanthranilic acid intermediate. researchgate.net This transformation requires a cyclizing agent to facilitate the formation of the oxazinone ring by eliminating a molecule of water. mdpi.com

A variety of reagents have been successfully employed for this purpose. Acetic anhydride is commonly used, often by refluxing the N-acylanthranilic acid to induce cyclization. uomosul.edu.iqnih.gov Other effective cyclodehydration agents include thionyl chloride, phosphorus oxychloride, and cyanuric chloride. researchgate.net The use of cyanuric chloride, in particular, has been highlighted as a component of a mild and effective one-pot method for synthesizing 2-substituted 4H-3,1-benzoxazin-4-one derivatives when used with dimethylformamide (DMF). researchgate.netresearchgate.net The mechanism generally involves the activation of the carboxylic acid group of the N-acylanthranilic acid, forming a more reactive intermediate. This is followed by an intramolecular nucleophilic attack from the amide oxygen atom onto the activated carbonyl carbon, leading to ring closure and subsequent elimination to form the final benzoxazinone product. mdpi.com

Specific Approaches to 2-Ethoxy-Substituted Benzoxazinones

The introduction of an ethoxy group at the C2 position of the benzoxazinone ring requires specific reagents capable of forming the corresponding carbamate (B1207046) with the anthranilic acid precursor, which then cyclizes.

The synthesis of 2-ethoxy-(4H)-3,1-benzoxazin-4-one and its analogues is typically achieved by reacting an anthranilic acid with a reagent that can provide an ethoxycarbonyl group. researchgate.net A common and effective method is the reaction with ethyl chloroformate, which acylates the amino group of the anthranilic acid to form an N-(ethoxycarbonyl)anthranilic acid intermediate. This carbamate can then be cyclized using a dehydrating agent to yield the 2-ethoxy-benzoxazinone. researchgate.net

Another approach involves the acid-catalyzed reaction of anthranilic acids with orthoesters, such as triethyl orthoformate or triethyl orthoacetate. nih.govmdpi.com This method can lead to the formation of 2-alkyl/aryl-4H-benzo[d] uomosul.edu.iqnih.govoxazin-4-ones. However, in some cases, particularly when the final elimination of ethanol (B145695) is difficult, the reaction can yield (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzoxazine-4-ones as stable intermediates or final products. nih.govmdpi.com The synthesis of the target molecule, this compound, would follow these general principles, starting from 2-amino-5-fluorobenzoic acid. The resulting 2-ethoxy-benzoxazinone is a valuable precursor for a wide range of quinazoline (B50416) and quinazolinone derivatives through reactions with various nitrogen nucleophiles. iiste.orgresearchgate.netnih.govmdpi.com

Modern synthetic methods have introduced catalytic systems and alternative reaction conditions to improve the efficiency, yield, and substrate scope of benzoxazinone synthesis. Transition metal catalysis, particularly with palladium, has been effectively utilized. umich.edu For instance, a palladium-catalyzed carbonylative cyclization of anthranilic acid with aryl bromides provides an efficient route to 2-arylbenzoxazinones under mild conditions. umich.edu Similarly, palladium-catalyzed carbonylation of N-(ortho-bromoaryl)amides using paraformaldehyde as a carbon monoxide source has been developed. researchgate.netorganic-chemistry.org

Copper-catalyzed methods have also proven useful. A one-pot, copper(I) chloride-catalyzed decarboxylative coupling of anthranilic acids with α-keto acids furnishes 2-substituted benzoxazinones under mild conditions. nih.govmdpi.com Furthermore, a copper-catalyzed tandem intramolecular C-N coupling/rearrangement process offers another strategy for constructing the 4H-3,1-benzoxazin-4-one ring system. researchgate.netorganic-chemistry.org

Efforts to develop more convenient and environmentally friendly protocols have led to catalyst-free approaches. A facile route for synthesizing 2-ethoxy- and 2-(ethylcarboxylate)-(4H)-3,1-benzoxazine-4-ones uses guanidinium (B1211019) chloride as a dehydrocyclization agent, affording high yields under mild conditions without the need for a catalyst. researchgate.net Microwave-assisted synthesis has also been explored, often leading to reduced reaction times in the reaction between anthranilic acids and orthoesters. nih.govnih.gov

| Method | Catalyst/Reagent | Precursors | Key Features | Reference |

| Carbonylative Cyclization | PdCl₂(PhCN)₂/P(t-Bu)₃·HBF₄ | Anthranilic Acid, Aryl Bromide | Mild conditions, direct use of CO | umich.edu |

| Carbonylation | Palladium Catalyst | N-(o-bromoaryl)amides, Paraformaldehyde | Inexpensive CO source | researchgate.netorganic-chemistry.org |

| Decarboxylative Coupling | CuCl | Anthranilic Acids, α-Keto Acids | Mild conditions, one-pot reaction | nih.govmdpi.com |

| Dehydrocyclization | Guanidinium Chloride | N-(Ethoxycarbonyl)anthranilic acids | Catalyst-free, high yields, mild conditions | researchgate.net |

| Acid-Catalyzed Reaction | Acetic Acid | Anthranilic Acids, Orthoesters | Thermal or microwave conditions | nih.govnih.gov |

Reaction Conditions and Catalysis in Synthesis

Solvent-Free Conditions

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones, including analogues of this compound, can be efficiently achieved under solvent-free conditions. This methodology represents an environmentally friendly approach, minimizing the use of hazardous organic solvents. A common strategy involves the cyclization of N-acyl anthranilic acid derivatives. iau.ir

In a typical procedure, the precursor, which for the target compound would be a suitably substituted N-acyl-5-fluoroanthranilic acid, is mixed with a solid support such as silica (B1680970) gel or bentonite. iau.ir The mixture is then heated to the melting point of the N-acyl anthranilic acid derivative for a short period, typically around 4 minutes. iau.ir This thermal, solvent-free condition promotes the intramolecular cyclodehydration to yield the corresponding 2-substituted-4H-3,1-benzoxazin-4-one. iau.ir This method is noted for its simplicity, short reaction times, and often results in excellent yields of the desired product without the formation of by-products. iau.ir

The versatility of this approach allows for the incorporation of various substituents on the benzene (B151609) ring, including both electron-donating and electron-withdrawing groups, suggesting its applicability for the synthesis of this compound. iau.ir

| Precursor Type | Support | Condition | Outcome |

| N-acyl anthranilic acid derivatives | Silica gel or Bentonite | Heating to melting point | High yield of 2-substituted-4H-3,1-benzoxazin-4-ones |

Microwave Irradiation Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner reactions, and shorter reaction times compared to conventional heating methods. frontiersin.orgnih.gov The application of microwave irradiation can be particularly advantageous in the synthesis of heterocyclic compounds like benzoxazinones.

In the context of synthesizing this compound, microwave irradiation can be employed in the acid-catalyzed reaction of 5-fluoroanthranilic acid with orthoesters. mdpi.com This method has been studied for the preparation of various benzo[d] mdpi.comnih.govoxazin-4-ones. mdpi.com The use of microwave heating can significantly reduce the reaction time compared to thermal conditions. mdpi.com For instance, a reaction that might take 48 hours under thermal conditions could potentially be completed in a much shorter timeframe with microwave assistance. mdpi.com

The efficiency of microwave-assisted synthesis is attributed to the direct and rapid heating of the reaction mixture, which can enhance reaction rates and selectivity. frontiersin.org This technique is compatible with a range of substrates and can be a valuable tool for the efficient synthesis of this compound and its analogues. beilstein-journals.orgorganic-chemistry.orgmdpi.com

| Technique | Advantages | Application |

| Microwave-Assisted Organic Synthesis (MAOS) | Increased reaction rates, higher yields, shorter reaction times | Synthesis of benzoxazinones from anthranilic acids and orthoesters |

Role of Specific Catalysts (e.g., Heteropolyacids)

Heteropolyacids (HPAs) are a class of solid acid catalysts that offer several advantages in organic synthesis, including high Brønsted acidity, reusability, and environmentally friendly characteristics. nih.gov Their application in the synthesis of benzoxazinones is a promising area of green chemistry. nih.gov

HPAs can effectively catalyze the condensation reactions required for the formation of the benzoxazinone ring system. nih.gov Due to their strong acidity, they can exhibit higher catalytic activity than conventional acid catalysts such as mineral acids or ion-exchange resins. nih.gov An important feature of HPAs is their potential for reuse without a significant loss of reactivity, which makes the process more economical and sustainable. mdpi.com

For the synthesis of this compound, a heteropolyacid could be employed to catalyze the cyclization of a suitable 5-fluoroanthranilic acid derivative. The mechanism would likely involve the protonation of a carbonyl group by the HPA, facilitating the subsequent intramolecular cyclization. mdpi.com The compatibility of HPAs with a variety of functional groups, including halogens, suggests their suitability for the synthesis of fluorinated benzoxazinones. mdpi.com

| Catalyst Type | Key Properties | Potential Role in Synthesis |

| Heteropolyacids (HPAs) | High Brønsted acidity, reusability, eco-friendly | Catalyzing the cyclization step in benzoxazinone formation |

Synthesis of 5-Fluoro-Substituted Benzoxazinone Intermediates

The synthesis of 5-fluoro-substituted benzoxazinone intermediates is a crucial step in obtaining the target compound, this compound. The general strategies for constructing the benzoxazinone ring often start from substituted anthranilic acids. mdpi.com

A common precursor for 5-fluoro-substituted benzoxazinones is 5-fluoroanthranilic acid. The synthesis of related 5-fluoro-substituted heterocyclic systems, such as benzoxazoles, often begins with a commercially available fluorinated phenol, which undergoes regioselective nitration. nih.gov A similar approach could be envisioned for obtaining the necessary 5-fluoroanthranilic acid precursor, starting from a suitable fluorinated aromatic compound.

Once the 5-fluoroanthranilic acid is obtained, it can be subjected to various cyclization reactions to form the benzoxazinone ring. One established method is the reaction with orthoesters in the presence of an acid catalyst. mdpi.com For the synthesis of the target compound, 5-fluoroanthranilic acid would be reacted with triethyl orthoacetate to introduce the 2-ethoxy group. The reaction conditions, such as temperature and reaction time, can be optimized to favor the formation of the desired benzoxazinone over potential dihydro intermediates. mdpi.com The presence of an electron-withdrawing fluorine atom at the 5-position may influence the reaction outcome, potentially favoring the formation of the dihydro intermediate under certain conditions. mdpi.com

Derivatization Strategies Utilizing this compound as a Precursor

Heterocyclic Ring Opening and Subsequent Ring Closure Reactions

This compound serves as a valuable precursor for the synthesis of other heterocyclic compounds, primarily through reactions involving the opening of the oxazinone ring followed by a subsequent ring closure. researchgate.netmdpi.com The electrophilic nature of the carbonyl carbon and the carbon at the 2-position makes the benzoxazinone susceptible to nucleophilic attack.

This reactivity allows for the transformation of the benzoxazinone into other important heterocyclic systems, such as quinazolinones. researchgate.net The reaction typically proceeds by the nucleophilic attack of a primary amine on the carbonyl group, leading to the opening of the oxazinone ring to form an intermediate N-(2-carbamoylphenyl)imidate. This intermediate can then undergo intramolecular cyclization with the loss of ethanol to form the corresponding quinazolinone. researchgate.netmdpi.com The specific nature of the nucleophile and the reaction conditions will dictate the final product.

Reactions with Nitrogen Nucleophiles (e.g., Amines, Hydrazides, Amino Acids)

The 2-ethoxy-3,1-benzoxazin-4-one moiety is highly reactive towards a variety of nitrogen nucleophiles, including amines, hydrazides, and amino acids. researchgate.netmdpi.com These reactions typically result in the opening of the oxazinone ring and the formation of new amide or hydrazide linkages, which can then lead to the formation of different heterocyclic structures.

Amines: Reaction with aromatic amines in a suitable solvent like boiling ethanol can lead to the formation of 3-substituted-2-ethoxy-4(3H)-quinazolinones. researchgate.net This occurs through a ring-opening and subsequent ring-closure mechanism.

Hydrazides: The reaction with hydrazides, such as benzoic acid hydrazide or 1-naphthalenesulfonic acid hydrazide, in a refluxing solvent like ethanol or benzene, can yield 3-amino-2-ethoxy-4(3H)-quinazolinone derivatives. mdpi.com

Amino Acids: Amino acids can also act as nucleophiles, attacking the benzoxazinone ring. The reaction of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with amino acids has been investigated, leading to the formation of various quinazolinone derivatives. researchgate.net For example, reaction with glucosamine (B1671600) hydrochloride in pyridine can afford a glycosidated quinazolinone derivative. mdpi.com

These derivatization strategies highlight the utility of this compound as a versatile building block in heterocyclic synthesis.

| Nucleophile | Reaction Conditions | Product Type |

| Aromatic Amines | Boiling ethanol | 3-Aryl-2-ethoxy-4(3H)-quinazolinones |

| Hydrazides | Refluxing ethanol or benzene | 3-(Acylamino)-2-ethoxy-4(3H)-quinazolinones |

| Amino Acids (e.g., Glucosamine) | Pyridine | Glycosidated quinazolinone derivatives |

Reactions with Sulfur Nucleophiles (e.g., L-Cysteine)

The reaction of 2-ethoxy-3,1-benzoxazin-4-one with sulfur-containing nucleophiles, such as the amino acid L-cysteine, provides a direct route to functionalized quinazolinone derivatives. This transformation proceeds through a characteristic ring-opening and subsequent ring-closing cascade.

Detailed research has shown that the reaction of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with L-cysteine involves the initial nucleophilic attack of the amino group of L-cysteine at the C-4 position of the benzoxazinone ring. This step leads to the cleavage of the ester bond and the opening of the oxazinone ring to form an intermediate N-acylanthranilic acid derivative. The thiol group of the cysteine moiety does not act as the primary nucleophile in the initial ring-opening step.

Following the initial attack, an intramolecular cyclization occurs. The nitrogen atom of the intermediate attacks the carbonyl group of the newly formed amide, leading to the elimination of a water molecule and the formation of the six-membered pyrimidine (B1678525) ring characteristic of quinazolinones. This process results in the formation of 2-ethoxy-3-(1-carboxy-2-mercaptoethyl)quinazolin-4(3H)-one. The ethoxy group at the C-2 position of the original benzoxazinone remains intact throughout this reaction sequence.

The reaction can be summarized by the following scheme:

Step 1: Nucleophilic Attack and Ring Opening: The amino group of L-cysteine attacks the electrophilic C-4 carbonyl carbon of the 2-ethoxy-3,1-benzoxazin-4-one.

Step 2: Formation of Intermediate: This leads to the opening of the oxazinone ring to yield an N-(2-ethoxycarbonylbenzoyl)-L-cysteine intermediate.

Step 3: Intramolecular Cyclization and Dehydration: The amino group of the cysteine residue then attacks the amide carbonyl, followed by dehydration to form the final quinazolinone product.

This synthetic route is an effective method for incorporating the cysteine side chain onto the quinazolinone scaffold, providing a molecule with potential for further functionalization at its carboxylic acid and thiol groups.

| Reactant 1 | Reactant 2 | Product | Key Reaction Features |

| 2-Ethoxy-3,1-benzoxazin-4-one | L-Cysteine | 2-ethoxy-3-(1-carboxy-2-mercaptoethyl)quinazolin-4(3H)-one | Nucleophilic attack by the amino group, ring opening, intramolecular cyclization. |

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity

The derivatization of 2-ethoxy-3,1-benzoxazin-4-one and its analogues is characterized by high regioselectivity. In reactions with amino acids like L-cysteine, which possess multiple nucleophilic centers (amino and thiol groups), the reaction pathway is dictated by the relative nucleophilicity and steric accessibility of these groups.

Studies on the reactions of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with various nitrogen and sulfur nucleophiles consistently demonstrate this pattern of C-4 attack followed by cyclization. This makes the benzoxazinone a valuable synthon for the regioselective synthesis of 2,3-disubstituted quinazolin-4-ones.

| Nucleophile | Site of Initial Attack | Intermediate Type | Final Product Class |

| Primary Amines (e.g., amino group of L-cysteine) | C-4 (Carbonyl) | N-Acylanthranilamide | 3-Substituted Quinazolin-4-one |

| Hydrazines | C-4 (Carbonyl) | N-Acylanthranilhydrazide | 3-Aminoquinazolin-4-one |

Stereoselectivity

When a chiral nucleophile, such as L-cysteine, is used in the derivatization of 2-ethoxy-3,1-benzoxazin-4-one, the stereochemical integrity of the chiral center in the resulting product is a critical consideration. The reaction mechanism, involving nucleophilic attack and subsequent cyclization, does not directly involve the chiral center of the L-cysteine molecule (the α-carbon).

The reaction sequence proceeds under conditions that are generally not expected to cause epimerization or racemization of the α-carbon of the amino acid. Therefore, it is anticipated that the reaction proceeds with retention of configuration at the stereocenter. When starting with L-cysteine (which has the S configuration), the resulting 2-ethoxy-3-(1-carboxy-2-mercaptoethyl)quinazolin-4(3H)-one product is expected to maintain the S configuration at the corresponding carbon.

However, it is important to note that while this is the expected outcome based on the established mechanism, detailed stereochemical studies and chiral analyses of the specific product formed from this compound and L-cysteine are not extensively reported in the reviewed literature. The confirmation of the stereochemical outcome would typically require analytical techniques such as chiral chromatography or polarimetry.

Biological Activities and Molecular Mechanisms of 2 Ethoxy 5 Fluoro 3,1 Benzoxazin 4 One and Its Derivatives in Vitro Studies

Investigations into In Vitro Antimicrobial Potential

The benzoxazinone (B8607429) core structure has been identified as a promising scaffold for the development of new antimicrobial agents. While specific studies on the antimicrobial properties of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one are not extensively detailed in the available literature, research on related derivatives provides insight into the potential of this chemical class.

Studies on various 1,3-benzoxazin-4-one derivatives have demonstrated their potential as antibacterial agents. A series of 2,3-disubstituted-1,3-benzoxazin-4-one derivatives, as well as 2-substituted analogues, were synthesized and evaluated for their antibacterial properties, with many of the synthesized compounds showing promise. researchgate.net The antimicrobial activity of this class of compounds is influenced by the nature and position of the substituents on the benzoxazinone ring. The inclusion of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds, which may contribute to its potential antibacterial effects. nih.gov

The broader class of benzoxazinones has also been investigated for antifungal activity. For instance, derivatives of the isomeric 1,4-benzoxazin-3-one scaffold have been screened against a variety of phytopathogenic fungi. nih.govnih.gov In one study, compounds such as 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one completely inhibited the mycelial growth of seven agricultural fungi at a concentration of 200 mg L⁻¹. nih.gov Another series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety also showed considerable in vitro antifungal activities against several plant pathogenic fungi. nih.gov While these findings pertain to a different isomer, they suggest that the benzoxazinone framework possesses inherent antifungal properties that warrant further investigation in the 3,1-benzoxazin-4-one series.

Enzyme Inhibition Studies

The primary and most well-documented biological activity of 2-substituted 4H-3,1-benzoxazin-4-ones is the potent inhibition of serine proteases. These compounds function as alternate substrate inhibitors, engaging the target enzyme through a specific mechanism of action.

Structure-activity relationship (SAR) studies have elucidated the key contributions of substituents at various positions. nih.govnih.gov

Position 2: Electron-withdrawing groups at this position enhance the rate of acylation, leading to more potent inhibition (lower Ki values). Small alkyl groups linked via a heteroatom, such as the ethoxy group in this compound, are particularly effective at enhancing acylation while limiting deacylation. nih.govnih.gov

Position 5: Substitution at this position significantly impacts the deacylation rate. Benzoxazinones with substituents at position 5 form acyl-enzymes that are sterically hindered, which slows the rate of deacylation and hydrolysis, thereby increasing the duration of inhibition. nih.govnih.gov

A comprehensive study of 175 benzoxazinone derivatives against HLE revealed that a close analogue, 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one , is an exceptionally potent inhibitor with an inhibition constant (Ki) in the picomolar range. nih.gov The presence of the 5-fluoro substituent in this compound, being a small and strongly electron-withdrawing atom, is also expected to confer potent inhibitory activity against HLE.

Table 1: In Vitro Inhibition of Human Leukocyte Elastase (HLE) by a 2-Ethoxy-5-substituted-3,1-benzoxazin-4-one Derivative

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one | Human Leukocyte Elastase (HLE) | 42 pM | nih.gov |

The vast majority of research into the enzymatic inhibition of 2-substituted-3,1-benzoxazin-4-ones has concentrated on serine proteases like HLE, chymotrypsin, and pancreatic elastase. nih.gov While the reactivity of the benzoxazinone ring suggests potential interactions with other nucleophilic targets, detailed in vitro studies on other specific enzymatic classes for this compound and its direct derivatives are not extensively documented in the scientific literature.

In Vitro Antiproliferative and Antitumoral Activity Studies

The potential of heterocyclic compounds, including those with a benzoxazinone scaffold, as antiproliferative agents is an area of active investigation. The strategy of developing selective small molecules as targeted anticancer agents has led to the exploration of various benzoxazinone derivatives.

Assessment of Antiproliferative Effects on Cancer Cell Lines

Derivatives of the benzoxazine class have demonstrated notable antiproliferative activity against various cancer cell lines in laboratory settings. A study focusing on a family of 4H-benzo[d] nih.govuclouvain.beoxazines, which share the core structure of the titular compound, showed significant inhibitory effects on breast cancer cell lines. griffith.edu.au The research highlighted that these compounds exhibited differential biological activity, with certain derivatives showing a potent ability to inhibit cell proliferation. griffith.edu.au

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these benzoxazines across several breast cancer cell lines. The results indicated a broad range of efficacy, with IC50 values varying based on the specific chemical substitution on the benzoxazine molecule and the specific cancer cell line being tested. griffith.edu.au For instance, in the SKBR-3 cell line, the IC50 values ranged from as low as 0.09 µM to 93.08 µM, showcasing the potent effect of some derivatives. griffith.edu.au

| Cancer Cell Line | IC50 Range (µM) for 4H-benzo[d] nih.govuclouvain.beoxazines |

|---|---|

| MCF-7 | 0.30 - 157.4 |

| CAMA-1 | 0.16 - 139 |

| SKBR-3 | 0.09 - 93.08 |

| HCC1954 | 0.51 - 157.2 |

Exploration of Receptor Modulatory Activities

The benzoxazinone scaffold has been identified as an active component in modulating biological receptors. Research into related structures provides insight into the potential receptor interactions of this compound. For example, certain benzoxazole-based compounds have been synthesized and evaluated for their activity on human peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. mdpi.com These studies found that the tested compounds exhibited a dual antagonist profile on both PPAR subtypes. mdpi.com

Mechanisms of Interaction with Biological Receptors

The mechanisms through which benzoxazinone derivatives interact with biological receptors often involve specific binding events that modulate the receptor's function. Molecular docking studies have been employed to elucidate these interactions. For a series of 1,4-benzoxazine-3(4H)-one derivatives, a detailed molecular docking study explored their interaction with the glycoprotein (GP) IIb/IIIa receptor, a key receptor in platelet aggregation. researchgate.net The results showed that the most potent compounds docked into the active site of the GPIIb/IIIa receptor, suggesting that their inhibitory activity is derived from this direct interaction. researchgate.net

In a different context, the herbicidal action of the benzoxazine derivative Flumioxazin is attributed to its role as a protoporphyrinogen (B1215707) oxidase inhibitor. nih.gov This enzyme is crucial for the synthesis of chlorophyll in plants. The mechanism involves the accumulation of porphyrins in susceptible plants, which leads to photosensitization and subsequent membrane lipid peroxidation, causing irreversible damage to cell membrane function and structure. nih.gov

Other Reported In Vitro Biological Activities

Beyond antiproliferative and receptor modulatory effects, compounds featuring the benzoxazinone core have been investigated for a range of other biological activities in vitro.

Anti-Platelet Aggregation Activity

A series of novel 1,4-benzoxazine-3(4H)-one derivatives were designed and evaluated for their ability to inhibit platelet aggregation. researchgate.net The antiaggregatory activities were tested in vitro on rabbit arterial blood samples against ADP-induced platelet aggregation. researchgate.net The findings indicated that several of the synthesized compounds were potent inhibitors. Specifically, two compounds demonstrated the most significant activity, with IC50 values of 8.99 µM and 8.94 µM, respectively, identifying them as promising molecules for further development. researchgate.net

| Compound | Anti-Platelet Aggregation IC50 (µM) |

|---|---|

| Compound 8c | 8.99 |

| Compound 8d | 8.94 |

Herbicidal Properties

The benzoxazine structure is present in commercially used herbicides. Flumioxazin, a notable example, is a broad-spectrum contact herbicide. nih.gov Its herbicidal activity stems from its ability to interfere with the production of chlorophyll in plants. nih.gov It acts by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition, in the presence of light and oxygen, leads to a massive accumulation of porphyrins and enhances the peroxidation of membrane lipids, which results in irreversible damage to the membrane function and structure of susceptible plants. nih.gov Emerging plants that are susceptible to flumioxazin turn necrotic and die shortly after exposure to sunlight. nih.gov

Antiviral Investigations

The benzoxazinone scaffold has been the subject of investigation for potential antiviral applications. Computational studies have analyzed the interactions between benzoxazinone derivatives and Herpes Virus Type 1 (HSV-1) protease, an enzyme essential for viral replication. nih.govnih.gov Molecular docking results from these studies pointed to important interactions between potent benzoxazinone derivatives and key amino acid residues, such as Ser129, in the active site of the protease. nih.govnih.gov These findings suggest that the benzoxazinone structure could serve as a basis for designing inhibitors of viral proteases. nih.govnih.gov

Furthermore, in vitro screening of related compounds has shown selective inhibitory activity. Certain 6-benzoyl-benzoxazolin-2-one derivatives were found to be active against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). uclouvain.be

Potential as Secondary Metabolites

While this compound is a synthetic compound, its core chemical structure, benzoxazinone, is a well-established scaffold for a class of naturally occurring secondary metabolites known as benzoxazinoids. researchgate.netwur.nlchimia.ch These specialized metabolites are prominently found in species of the monocot plant family Poaceae, which includes important agricultural crops like maize, wheat, and rye. wur.nlmdpi.com They have also been identified in some dicotyledonous plants, such as those belonging to the Acanthaceae, Lamiaceae, and Ranunculaceae families. wur.nlchimia.ch

In plants, benzoxazinoids are crucial for chemical defense and survival. researchgate.net They function as resistance factors against a variety of pests, including microbial diseases, insects, and fungi. researchgate.net Furthermore, they play a role in allelopathy, which is the chemical inhibition of one plant by another. wur.nlchimia.ch The biosynthesis of these compounds in plants has been extensively studied, particularly in maize, where the genes encoding the enzymes for the pathway are located in a "biosynthetic cluster." nih.gov The process begins with indole-3-glycerolphosphate, a derivative of the primary metabolite tryptophan, and proceeds through several enzymatic steps to form the core benzoxazinoid structure. wur.nlnih.gov

The natural occurrence of the benzoxazinone skeleton suggests that synthetic derivatives, such as this compound, could be considered mimics or analogs of natural secondary metabolites. The chemical modification of the 1,4-benzoxazin-3-one scaffold has been shown to be a viable strategy for enhancing biological activities, such as antimicrobial potency. wur.nl For instance, while natural monomeric benzoxazinoids may lack strong antimicrobial effects, synthetic derivatives have demonstrated significant activity. wur.nl

Studies on synthetic 2H-1,4-benzoxazin-3(4H)-one derivatives have revealed their potential as antifungal agents against various phytopathogenic fungi. nih.gov This aligns with the defensive role of their naturally occurring counterparts. The investigation of such synthetic compounds is driven by the search for new bioactive molecules with potential applications in agriculture and medicine, using the natural benzoxazinoid scaffold as a starting point. researchgate.netwur.nl

The following table summarizes the classes of benzoxazinoids and their functions as secondary metabolites.

| Benzoxazinoid Class | Function | Occurrence |

| Benzoxazinones (e.g., DIMBOA, DIBOA) | Plant defense against herbivores and pathogens, Allelopathy | Primarily in Poaceae (maize, wheat, rye) and some dicot families wur.nlchimia.chnih.gov |

| Benzoxazolinones (e.g., MBOA, BOA) | Breakdown products of benzoxazinones with continued bioactivity | Formed upon tissue damage in plants producing benzoxazinones researchgate.net |

Structure Activity Relationship Sar Studies of 2 Ethoxy 5 Fluoro 3,1 Benzoxazin 4 One and Its Analogues

Elucidation of Pharmacophoric Requirements for Biological Activity

Pharmacophore modeling for substituted benzoxazinone (B8607429) derivatives has identified several crucial features necessary for their biological activity. Studies focused on their potential as antiplatelet agents have revealed that a combination of specific electronic and spatial characteristics is essential for potent interaction with biological targets. nih.gov The key pharmacophoric features include hydrogen bond acceptors, as well as aromatic and hydrophobic regions. nih.gov

These models suggest that the oxygen and nitrogen atoms within the benzoxazinone core can act as hydrogen bond acceptors, forming critical interactions with receptor sites. The benzene (B151609) ring provides a necessary aromatic and hydrophobic component, facilitating binding through π-π stacking and hydrophobic interactions. The precise spatial arrangement of these features is fundamental to the molecule's ability to fit within a target's binding pocket and exert its biological effect. nih.gov

Impact of Substituents on Benzoxazinone Scaffold Activity

Role of Ethoxy Group at Position 2

The ethoxy group at the C2 position of the 3,1-benzoxazin-4-one ring is a critical determinant of both chemical reactivity and biological activity. This alkoxy group influences the electrophilic character of the C2 carbon. Studies on related benzoxazinones have shown that bulky alkoxy groups at this position can significantly increase the rate of acylation of enzymes like chymotrypsin, suggesting a direct role in the interaction with biological targets. researchgate.net

Furthermore, the 2-ethoxy group can function as a leaving group, making the benzoxazinone an effective precursor for the synthesis of other heterocyclic systems, such as quinazolinones. iiste.orgmdpi.com The reaction with various nitrogen nucleophiles often proceeds via the aminolysis of the 2-ethoxy group, highlighting its importance in creating diverse chemical libraries for SAR studies. iiste.org The small size and negative inductive effect of the ethoxy group modulate the reactivity of the C4 carbonyl, influencing whether ring-opening or other transformations occur. mdpi.comresearchgate.net

Effects of Modifications on the Benzene Ring

Systematic modification of the benzene portion of the benzoxazinone scaffold has been a key strategy for optimizing biological activity. Research into the phytotoxicity of benzoxazinone derivatives has demonstrated that the type and position of substituents are critical. nih.govfigshare.com For instance, introducing halogens like fluorine and chlorine at positions C6 and C7 led to compounds with the highest phytotoxic activities. nih.govfigshare.com

The electronic nature of the substituents plays a significant role. In some synthetic routes, electron-donating groups (e.g., -OMe, -Et) on the aromatic ring resulted in higher product yields compared to electron-withdrawing groups (e.g., -CF3). mdpi.com These findings indicate that modulating the electron density of the aromatic ring can fine-tune both the chemical accessibility and the biological interactions of the entire molecule. nih.govmdpi.com

| Substituent | Position | Observed Effect on Activity/Reactivity | Reference |

|---|---|---|---|

| Fluorine | C7 | High phytotoxic activity | nih.govfigshare.com |

| Chlorine | C6 | High phytotoxic activity | nih.govfigshare.com |

| Methoxy, Methoxycarbonyl, Trifluoromethyl | Various | Modulated phytotoxicity based on steric and electronic parameters | nih.govfigshare.com |

| Electron-donating groups (-Et, -tBu, -OMe) | para- and meta- | Furnished higher yields in certain synthetic reactions | mdpi.com |

| Electron-withdrawing groups (-CF3) | para- and meta- | Furnished lower yields in certain synthetic reactions | mdpi.com |

Derivatization at Nitrogen and Carbon Positions

The 3,1-benzoxazin-4-one ring system is susceptible to nucleophilic attack, providing opportunities for derivatization. The C4 carbonyl carbon is a primary electrophilic site, and its reaction with various nucleophiles often leads to the opening of the heterocyclic ring. semanticscholar.orgresearchgate.net This reactivity is a cornerstone for synthesizing extensive libraries of derivatives, particularly 4(3H)-quinazolinones, by reacting the benzoxazinone precursor with nitrogen nucleophiles like amines, hydrazines, and hydroxylamine. semanticscholar.orgresearchgate.netresearchgate.net

Carbon nucleophiles, such as Grignard reagents, also react with the C4 position, leading to ring-opened intermediates that can be further modified. semanticscholar.orgresearchgate.net These transformations allow for the exploration of SAR at the N3 and C4 positions of the resulting quinazolinone scaffold, which often retains or exhibits modified biological activity compared to the parent benzoxazinone.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies provide a quantitative framework for understanding the relationship between the chemical structure of benzoxazinone derivatives and their biological activities. ontosight.ai These methodologies employ statistical models to correlate physicochemical descriptors of the molecules with their observed potency. brieflands.comnih.gov

For benzoxazinone analogues studied as antiplatelet agents, three-dimensional QSAR (3D-QSAR) models have been developed using techniques such as multiple linear regression (MLR) and k-nearest neighbor-molecular field analysis (kNN-MFA). nih.govnih.gov These models have successfully identified the importance of steric, electrostatic, and hydrophobic fields in determining activity. nih.gov For example, specific descriptors corresponding to steric bulk (S_123), electrostatic potential (E_407, E_311), and hydrophobicity (H_605) at particular grid points around the molecule were found to be critical for predicting antiplatelet efficacy. nih.gov

Other QSAR studies on benzoxazinones as HIV-1 reverse transcriptase inhibitors have highlighted the importance of thermodynamic descriptors, such as Henry's law constant and stretch-bend energy. researchgate.net Models predicting the electrooxidation behavior of benzoxazines have utilized electronic descriptors like HOMO (Highest Occupied Molecular Orbital) energy and partial positive surface area. researchgate.net These diverse QSAR models underscore that a combination of electronic, steric, and hydrophobic properties governs the biological and chemical behavior of the benzoxazinone scaffold.

| QSAR Methodology | Biological Activity/Property | Key Molecular Descriptors Identified | Reference |

|---|---|---|---|

| 3D-QSAR (kNN-MFA, MLR) | Antiplatelet | Steric, Electrostatic, Hydrophobic fields | nih.govnih.gov |

| 3D-QSAR | HIV-1 Reverse Transcriptase Inhibition | Thermodynamic (Henry's law constant, stretch bend energy), Electrostatic, Hydrophobic, Steric fields | researchgate.net |

| QSAR (MLR, ANN) | Electrooxidation Potential | Electronic (HOMO energy), Partial positive surface area, Relative number of H atoms | brieflands.comresearchgate.net |

Application of 2D-QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. While the user's query specifies 2D-QSAR, a notable and relevant study on fluorinated benzoxazinones utilized a related technique, Multivariate Image Analysis applied to Quantitative Structure-Activity Relationships (MIA-QSAR), to investigate their potential as protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors. nih.gov This approach, while incorporating 3D structural information, shares the fundamental principle of 2D-QSAR: linking structural features to activity.

In a 2024 study by de Faria et al., a QSAR model was developed for a series of benzoxazinone derivatives, including fluorinated analogues. nih.gov The robustness and predictive power of the developed model were rigorously validated, yielding strong statistical metrics. nih.gov The model demonstrated a high correlation coefficient (r²) of 0.85, indicating a strong relationship between the descriptors and the biological activity within the training set. nih.gov Furthermore, the model showed good internal and external predictivity, with a leave-one-out cross-validation coefficient (q²) of 0.71 and a predictive r² (r² pred) for the external test set of 0.88. nih.gov These statistical values underscore the reliability of the QSAR model in estimating the PPO inhibitory activity of novel benzoxazinone derivatives. nih.gov

The successful application of this QSAR model allows for the virtual screening and design of new, potentially more potent, fluorinated benzoxazinone-based herbicides. nih.gov

Interactive Data Table: Statistical Validation of the QSAR Model for Fluorinated Benzoxazinones

| Parameter | Value | Description |

| r² | 0.85 | Coefficient of determination for the training set, indicating the proportion of variance in the biological activity that is predictable from the descriptors. |

| q² | 0.71 | Leave-one-out cross-validation coefficient, a measure of the internal predictive ability of the model. |

| r² pred | 0.88 | Predictive r² for the external test set, indicating the model's ability to predict the activity of new compounds. |

This data is derived from the study by de Faria et al. on fluorinated benzoxazinones as PPO inhibitors. nih.gov

Identification of Key Molecular Descriptors for Activity

The identification of key molecular descriptors is a critical outcome of any QSAR study, as it provides insights into the specific physicochemical properties and structural features that govern the biological activity of the compounds. In the context of the MIA-QSAR study on fluorinated benzoxazinones, the descriptors are derived from the 3D molecular structure and are crucial for understanding their inhibitory action on protoporphyrinogen IX oxidase (PPO). nih.gov

Furthermore, the research identified that certain N-substituted benzoxazinones containing a -CH2CHF2 group were predicted to have high inhibitory activity (pKi values > 8) and increased lipophilicity. nih.gov This suggests that both the presence of fluorine and the nature of the substituent at the nitrogen atom are key determinants of potency. The model helps to visualize regions where certain properties are favorable or unfavorable for activity, guiding the rational design of new analogues. nih.gov The insights gained from such descriptor analysis are instrumental in optimizing the benzoxazinone scaffold for enhanced PPO inhibition. nih.gov

Computational and Theoretical Studies on 2 Ethoxy 5 Fluoro 3,1 Benzoxazin 4 One

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. rdd.edu.iqijpsjournal.com This method is crucial for identifying potential biological targets and elucidating the binding mode of a compound.

For 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, docking simulations would be performed by placing the molecule into the active site of various known enzymes or receptors. An algorithm would then sample numerous orientations and conformations of the ligand within the active site, calculating a binding affinity or "docking score" for each pose. nih.gov Studies on related benzoxazinone (B8607429) derivatives have used this approach to predict interactions with targets such as serine proteases, EGFR/HER2 kinases, and bacterial enzymes like DNA gyrase. nih.govnih.govlookchem.com The results typically highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues. nih.gov For example, docking studies on other benzoxazinones have identified critical interactions with residues in the catalytic dyad of serine proteases. nih.gov

A typical output from such a study would involve a ranked list of potential protein targets based on their predicted binding affinities.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Serine Protease Alpha | -9.8 | Ser195, His57, Gly193 |

| Tyrosine Kinase Beta | -9.2 | Met793, Lys745, Cys797 |

| DNA Gyrase Subunit A | -8.5 | Asp73, Gly77, Arg76 |

| Acetylcholinesterase | -8.1 | Trp84, Ser200, Phe330 |

Note: The data in this table is hypothetical and serves to illustrate the typical results of a molecular docking study.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time. plos.org An MD simulation models the physical movements of atoms and molecules, providing a view of the dynamic evolution of the system. This technique is vital for validating the interactions predicted by docking and understanding the conformational flexibility of both the ligand and the protein. nih.gov

In the context of this compound, an MD simulation would begin with the best-docked pose of the molecule within its target protein. The complex would be solvated in a water box with ions to mimic physiological conditions. The simulation would then calculate the trajectory of the atoms over a set period, often tens to hundreds of nanoseconds. mdpi.com Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, are monitored. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site, confirming a stable binding mode. mdpi.com Studies on analogous benzothiazinones and other heterocyclic systems have successfully used MD simulations to confirm the stability of inhibitor-enzyme complexes. plos.orgmdpi.com

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.4 | 1.6 |

| 30 | 1.3 | 1.5 |

| 40 | 1.5 | 1.7 |

| 50 | 1.4 | 1.6 |

Note: This table presents illustrative RMSD data from a hypothetical MD simulation, where low and stable values indicate complex stability.

Conformational Analysis and Energetic Profiles

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their corresponding energy levels. A molecule's conformation is critical as it dictates its shape and, consequently, how it interacts with biological targets.

For this compound, this analysis would involve systematically rotating the single bonds, particularly in the ethoxy side chain, to generate a multitude of possible conformations. The potential energy of each conformation would then be calculated using molecular mechanics or quantum mechanics methods. The results are often visualized on a potential energy surface, which maps the energy as a function of bond rotation angles. This map reveals the low-energy, stable conformers (energy minima) and the energy barriers required to transition between them (saddle points). Studies on related bicyclic systems often reveal that planar or near-planar conformations are energetically favored due to aromaticity. researchgate.net Understanding the preferred conformation of this compound is essential for ensuring that docking studies utilize a relevant, low-energy starting structure.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. ias.ac.inscispace.com These methods are used to calculate molecular orbitals, electron density distribution, electrostatic potential, and other electronic descriptors that govern a molecule's reactivity and interactions.

Applying DFT to this compound would allow for the calculation of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. ias.ac.in A smaller gap generally implies higher reactivity. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is invaluable for understanding how the molecule might interact with a biological receptor or participate in chemical reactions. DFT has been used to characterize the structures of other novel benzoxazinones and to investigate their reaction mechanisms. nih.govvu.lt

| Quantum Chemical Parameter | Calculated Value (Hypothetical) | Significance |

| Energy of HOMO | -6.5 eV | Region of electron donation |

| Energy of LUMO | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 3.2 Debye | Measure of molecular polarity |

Note: The data represents typical parameters obtained from quantum chemical calculations.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov This approach, often called virtual screening, is a time and cost-effective way to identify promising lead compounds for drug discovery.

Starting with the this compound scaffold, a virtual library of novel derivatives could be designed. This would involve computationally modifying the core structure by adding or substituting various functional groups at different positions. For example, the ethoxy group could be replaced with other alkoxy or alkylamino groups, and additional substituents could be placed on the benzene (B151609) ring. This virtual library of thousands of compounds would then be screened against a specific protein target using high-throughput molecular docking. nih.gov Compounds with the best docking scores would be prioritized for synthesis and experimental testing. This strategy has been successfully applied to the benzoxazinone scaffold to identify novel inhibitors for targets like EGFR and HER2 kinases from large chemical libraries. nih.gov This process accelerates the discovery of new derivatives with improved activity and selectivity.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

The future synthesis of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one will likely focus on developing more efficient, cost-effective, and environmentally friendly methods. Current synthetic strategies for the broader benzoxazinone (B8607429) class often involve multi-step processes that can be time-consuming and may utilize harsh reagents. nih.govrsc.org Future investigations could explore one-pot synthesis methodologies, leveraging advancements in catalysis to streamline the reaction sequence.

Key areas for exploration include:

Catalytic Approaches: The use of transition metal catalysts, such as copper or palladium, has shown promise in the synthesis of other benzoxazinone derivatives. nih.gov Research into novel catalytic systems could lead to milder reaction conditions and improved yields for this compound.

Green Chemistry Principles: Future synthetic routes should aim to incorporate principles of green chemistry, such as the use of safer solvents, reducing energy consumption, and minimizing waste generation.

Flow Chemistry: The application of continuous flow technology could offer significant advantages in terms of scalability, safety, and process control for the synthesis of this compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced reaction time, lower cost, less waste | Identification of compatible catalysts and reaction conditions |

| Novel Catalysis | Milder conditions, higher yields, improved selectivity | Exploration of transition metal and organocatalysts |

| Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reactor design and reaction parameters |

Advanced Studies on Molecular Mechanisms of Action

A critical area of future research will be to elucidate the precise molecular mechanisms through which this compound exerts its biological effects. While the broader class of 2-alkoxy-4H-3,1-benzoxazin-4-ones has been investigated as inhibitors of various enzymes, including proteases, the specific targets of the title compound remain to be identified. uomosul.edu.iq

Future studies should employ a multi-pronged approach:

Target Identification: Utilizing techniques such as affinity chromatography, activity-based protein profiling, and computational target prediction to identify the primary cellular binding partners of the compound.

Enzyme Inhibition Assays: Screening this compound against a panel of relevant enzymes, such as serine proteases, kinases, and metabolic enzymes, to determine its inhibitory profile.

Cellular Pathway Analysis: Employing systems biology approaches, including transcriptomics and proteomics, to understand how the compound modulates cellular pathways and signaling networks.

Rational Design of Potent and Selective Derivatives Based on SAR

Once initial biological activities are identified, a systematic exploration of the structure-activity relationships (SAR) will be crucial for the rational design of more potent and selective derivatives of this compound. nih.govnih.gov The presence of the ethoxy group at the 2-position and the fluorine atom at the 5-position provides key handles for chemical modification.

Future SAR studies should systematically investigate the impact of modifying these and other positions on the benzoxazinone scaffold:

Modification of the 2-Ethoxy Group: Synthesizing analogs with different alkoxy groups, as well as thioalkoxy and amino functionalities, to probe the importance of this substituent for target binding.

Exploration of the 5-Fluoro Position: Investigating the effect of other halogen substitutions or the introduction of different electron-withdrawing or electron-donating groups at this position.

Scaffold Hopping: Designing and synthesizing novel heterocyclic systems that mimic the key pharmacophoric features of this compound.

| Position of Modification | Type of Modification | Rationale |

| Position 2 | Varying the alkoxy chain length and branching | To probe the size and nature of the binding pocket |

| Position 5 | Introducing different halogens or other functional groups | To modulate electronic properties and target interactions |

| Benzene (B151609) Ring | Adding further substituents | To enhance potency, selectivity, and pharmacokinetic properties |

Exploration of New Biological Targets for the Benzoxazinone Scaffold

The benzoxazinone scaffold is a versatile framework that has been associated with a wide range of biological activities, including anti-inflammatory, analgesic, and herbicidal properties. mongoliajol.infonih.gov A key future direction will be to explore novel and therapeutically relevant biological targets for this compound and its derivatives.

Promising areas for investigation include:

Epigenetic Targets: The structural features of the benzoxazinone core may lend themselves to interactions with epigenetic modifying enzymes, such as histone deacetylases (HDACs) or methyltransferases.

Ion Channels: Investigating the potential of the compound to modulate the activity of various ion channels, which are critical for cellular signaling and are important drug targets.

Protein-Protein Interactions: Exploring the possibility that the compound could disrupt key protein-protein interactions involved in disease pathways.

Applications in Chemical Biology Research and Tool Compound Development

Beyond its potential therapeutic applications, this compound could serve as a valuable tool compound in chemical biology research. Its relatively simple structure and potential for chemical modification make it an attractive starting point for the development of chemical probes.

Future efforts in this area could focus on:

Development of Fluorescent Probes: Attaching a fluorophore to the benzoxazinone scaffold to create probes for visualizing biological processes and target engagement in living cells.

Bioconjugation: Developing methods to link the compound to biomolecules, such as proteins or nucleic acids, to study their function or to create targeted therapeutic agents.

Affinity-Based Probes: Synthesizing derivatives with reactive groups that can be used for affinity-based target identification and validation.

Q & A

Q. What computational tools are recommended for predicting the compound’s environmental fate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.